molecular formula C6H13BO4 B13459327 (4-Ethoxy-4-oxobutan-2-yl)boronic acid

(4-Ethoxy-4-oxobutan-2-yl)boronic acid

Cat. No.: B13459327
M. Wt: 159.98 g/mol
InChI Key: OAZLEQRWRGHJMD-UHFFFAOYSA-N
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Description

(4-Ethoxy-4-oxobutan-2-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid functional group, which is known for its reactivity and ability to form stable complexes with various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-4-oxobutan-2-yl)boronic acid typically involves the reaction of an appropriate boronic ester with an ethoxy-substituted butanone. One common method involves the hydroboration of terminal alkynes followed by oxidation to yield the desired boronic acid . The reaction conditions often require the use of palladium catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-4-oxobutan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .

Major Products Formed

Major products formed from these reactions include boronic esters, borates, and various substituted organic molecules, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)boronic acid involves its ability to form stable complexes with various organic molecules. The boronic acid group can interact with hydroxyl and amine groups, forming reversible covalent bonds. This property is exploited in Suzuki–Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts to form carbon-carbon bonds . The molecular targets and pathways involved include the formation of palladium-boron complexes and subsequent transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid
  • Catecholborane

Uniqueness

(4-Ethoxy-4-oxobutan-2-yl)boronic acid is unique due to its ethoxy-substituted butanone structure, which imparts distinct reactivity and stability compared to other boronic acids. This compound’s ability to form stable complexes with a wide range of organic molecules makes it particularly valuable in synthetic chemistry and material science .

Properties

Molecular Formula

C6H13BO4

Molecular Weight

159.98 g/mol

IUPAC Name

(4-ethoxy-4-oxobutan-2-yl)boronic acid

InChI

InChI=1S/C6H13BO4/c1-3-11-6(8)4-5(2)7(9)10/h5,9-10H,3-4H2,1-2H3

InChI Key

OAZLEQRWRGHJMD-UHFFFAOYSA-N

Canonical SMILES

B(C(C)CC(=O)OCC)(O)O

Origin of Product

United States

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